molecular formula C10H8O B170400 1-Naphthol CAS No. 1321-67-1

1-Naphthol

Cat. No. B170400
Key on ui cas rn: 1321-67-1
M. Wt: 144.17 g/mol
InChI Key: KJCVRFUGPWSIIH-UHFFFAOYSA-N
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Patent
US04767776

Procedure details

A mixture of 50.0 g (0.28 mole) of 6-methoxy-1-tetralone and 9.2 g (0.29 mole) of elemental sulfur was stirred and heated at 250°-260° for three hours (until the evolution of hydrogen sulfide gas had ceased). The mixture was cooled and then subjected to bulb-to-bulb distillation. The distillate was dissolved in 300 ml of dichloromethane, and the solution was extracted with 1.0N potassium hydroxide solution (3×150 ml). The base extracts were combined, cooled in ice, and acidified with 10% hydrochloric acid to precipitate the crude naphthol product as a gum. Trituration of the gum with tert-butyl methyl ether yielded 16.8 g (34% yield) of the analytically pure naphthol, mp 84°-86° (a mp of 83°-84° is given by M. P. Sibi, J. W. Dankwardt, and V. Snieckus, J. Org. Chem., 51, 271 (1986)).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH2:8][CH2:7][CH2:6]2.[S].S>>[CH:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[OH:13])[CH:4]=1 |^3:13|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
9.2 g
Type
reactant
Smiles
[S]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
DISTILLATION
Type
DISTILLATION
Details
subjected to bulb-to-bulb distillation
DISSOLUTION
Type
DISSOLUTION
Details
The distillate was dissolved in 300 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with 1.0N potassium hydroxide solution (3×150 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
CUSTOM
Type
CUSTOM
Details
to precipitate the crude naphthol product as a gum

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC=2C(C1)=CC=CC2O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04767776

Procedure details

A mixture of 50.0 g (0.28 mole) of 6-methoxy-1-tetralone and 9.2 g (0.29 mole) of elemental sulfur was stirred and heated at 250°-260° for three hours (until the evolution of hydrogen sulfide gas had ceased). The mixture was cooled and then subjected to bulb-to-bulb distillation. The distillate was dissolved in 300 ml of dichloromethane, and the solution was extracted with 1.0N potassium hydroxide solution (3×150 ml). The base extracts were combined, cooled in ice, and acidified with 10% hydrochloric acid to precipitate the crude naphthol product as a gum. Trituration of the gum with tert-butyl methyl ether yielded 16.8 g (34% yield) of the analytically pure naphthol, mp 84°-86° (a mp of 83°-84° is given by M. P. Sibi, J. W. Dankwardt, and V. Snieckus, J. Org. Chem., 51, 271 (1986)).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH2:8][CH2:7][CH2:6]2.[S].S>>[CH:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[OH:13])[CH:4]=1 |^3:13|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
9.2 g
Type
reactant
Smiles
[S]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
DISTILLATION
Type
DISTILLATION
Details
subjected to bulb-to-bulb distillation
DISSOLUTION
Type
DISSOLUTION
Details
The distillate was dissolved in 300 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with 1.0N potassium hydroxide solution (3×150 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
CUSTOM
Type
CUSTOM
Details
to precipitate the crude naphthol product as a gum

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC=2C(C1)=CC=CC2O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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